N-[(4-ethylphenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-[(4-ethylphenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar structures often focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, studies on the synthesis of benzodifuranyl derivatives, piperazine carboxamides, and triazole derivatives highlight the ongoing efforts to create new molecules with enhanced chemical and pharmacological properties (Abu‐Hashem et al., 2020). These synthetic endeavors aim to explore the structure-activity relationships (SAR) that dictate the biological functions of these compounds, providing a basis for the development of more effective and selective drugs.
Bioactivity and Therapeutic Potential
Compounds related to the query have been evaluated for their bioactivity, particularly as antimicrobial, anti-inflammatory, and analgesic agents. For example, certain piperazine derivatives have been studied for their potential as 5-HT7 receptor antagonists, displaying significant activity and selectivity across various serotonin receptor subtypes (Yoon et al., 2008). Such findings suggest possible applications in treating neurological disorders or as part of combination therapies in psychopharmacology.
Structural Analysis and Drug Design
Advanced structural analysis techniques, including X-ray crystallography and DFT calculations, are crucial for understanding the molecular configuration and interaction mechanisms of these compounds. Studies on the crystal structures of piperazine derivatives provide valuable insights into their molecular conformations, intermolecular interactions, and the impact of these factors on biological activity (Kumara et al., 2017). This information is essential for rational drug design, allowing researchers to predict and optimize the interaction of new compounds with biological targets.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including dopamine receptors .
Mode of Action
It’s known that piperazine derivatives can act as antagonists at their target sites . As an antagonist, the compound would bind to its target receptor and block its activation, preventing the receptor’s normal effect.
Biochemical Pathways
Given the potential interaction with dopamine receptors, it’s likely that dopamine signaling pathways could be affected .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
As a potential dopamine receptor antagonist, it could reduce dopamine signaling, which could have various effects depending on the specific dopamine pathway involved .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-3-19-7-9-20(10-8-19)18-26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-2/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQMHGCKGVTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.